Cyclopentyl(1H-pyrazol-4-yl)methanol: A Strategic Pharmacophore in Structure-Based Kinase Inhibitor Design
Cyclopentyl(1H-pyrazol-4-yl)methanol: A Strategic Pharmacophore in Structure-Based Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Cyclopentyl(1H-pyrazol-4-yl)methanol (CAS: 1933627-52-1) has emerged as a highly versatile and structurally efficient building block for this purpose[1]. By combining the heteroaromatic hydrogen-bonding capacity of a pyrazole ring, the tunable functionalization of a carbinol linker, and the lipophilic bulk of a cyclopentyl group, this compound serves as a critical intermediate in the synthesis of potent inhibitors targeting kinases such as Cyclin-Dependent Kinase 2 (CDK2), Insulin-like Growth Factor 1 Receptor (IGF-1R), and p38 Mitogen-Activated Protein (MAP) kinase[2][3].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, synthetic methodologies, and biological evaluation protocols associated with Cyclopentyl(1H-pyrazol-4-yl)methanol.
Physicochemical Profiling & Structural Rationale
Understanding the thermodynamic and spatial contributions of each moiety within Cyclopentyl(1H-pyrazol-4-yl)methanol is essential for rational drug design.
Quantitative Data Summary
| Property | Value | Implication for Drug Design |
| Chemical Name | Cyclopentyl(1H-pyrazol-4-yl)methanol | Standard IUPAC nomenclature. |
| CAS Registry Number | 1933627-52-1 | Unique identifier for commercial sourcing[1]. |
| Molecular Formula | C9H14N2O | Low molecular weight allows for downstream elaboration. |
| Molecular Weight | 166.22 g/mol | Highly efficient Ligand Efficiency (LE) starting point. |
| H-Bond Donors | 2 (Pyrazole NH, Hydroxyl OH) | Crucial for interacting with the kinase hinge region backbone. |
| H-Bond Acceptors | 2 (Pyrazole N, Hydroxyl O) | Facilitates bidentate interactions. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Causality in Structural Design
The efficacy of this scaffold in medicinal chemistry is not coincidental; it is governed by strict thermodynamic and steric principles:
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The 1H-Pyrazol-4-yl Core: The pyrazole ring acts as a bioisostere for the adenine ring of ATP. The adjacent nitrogen atoms serve as a bidentate hydrogen-bond donor/acceptor pair. When docked into the ATP-binding pocket of a kinase, this motif forms highly stable hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 in CDK2)[3].
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The Cyclopentyl Ring: Hydrophobic pockets, such as the gatekeeper region adjacent to the ATP-binding site, require lipophilic occupancy to drive binding affinity via van der Waals interactions and the displacement of high-energy water molecules. The cyclopentyl ring is entropically superior to linear alkyl chains because its restricted conformational flexibility minimizes the entropy loss (
) upon binding[2]. -
The Methanol (Carbinol) Linker: The secondary alcohol serves a dual purpose. Structurally, it acts as a vector for further synthetic elaboration (e.g., oxidation to a ketone or coupling to form an ether/amine). Biologically, the hydroxyl group can act as a hydrogen bond donor to structural water molecules or polar residues (e.g., Asp or Glu) within the catalytic cleft.
Application in Kinase Inhibitor Design
The integration of Cyclopentyl(1H-pyrazol-4-yl)methanol into a Structure-Based Drug Design (SBDD) campaign typically follows a highly iterative workflow.
Workflow for Structure-Based Drug Design utilizing the pyrazole-methanol scaffold.
When targeting the CDK2/Rb signaling pathway—a major driver in various malignancies—derivatives of this compound act as ATP-competitive inhibitors, effectively halting the cell cycle at the G1/S transition[3].
Mechanism of action for CDK2 inhibition by cyclopentyl-pyrazole derivatives.
Synthetic Methodology
To utilize Cyclopentyl(1H-pyrazol-4-yl)methanol, researchers must often synthesize it from commercially available precursors. The following protocol outlines a highly efficient, self-validating Grignard addition workflow.
Step-by-Step Synthesis Protocol
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Nitrogen Protection (Masking the Acidic Proton):
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Action: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 4 hours.
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Causality: The pyrazole NH is highly acidic (pKa ~14). If left unprotected, it will immediately quench the basic Grignard reagent in the next step, resulting in a failed reaction. The tetrahydropyranyl (THP) group effectively masks this proton.
-
-
Nucleophilic Addition (Carbon-Carbon Bond Formation):
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Action: Isolate the protected aldehyde and dissolve it in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Dropwise, add cyclopentylmagnesium bromide (1.2 eq).
-
Causality: The Grignard addition is highly exothermic. Maintaining the reaction at 0 °C controls the reaction kinetics, preventing unwanted side reactions such as enolization or homocoupling of the organomagnesium species.
-
-
Reaction Quenching & Extraction:
-
Action: Quench the reaction slowly with saturated aqueous ammonium chloride (
). Extract the aqueous layer with ethyl acetate (EtOAc) three times. -
Causality:
provides mild acidic protons to safely decompose the reactive magnesium alkoxide intermediate into the desired secondary alcohol without prematurely cleaving the acid-sensitive THP protecting group.
-
-
Deprotection (Liberating the Pharmacophore):
-
Action: Dissolve the crude THP-protected alcohol in methanol (MeOH). Add 2M HCl and stir at room temperature for 2 hours. Neutralize with saturated
. -
Causality: The acidic conditions rapidly hydrolyze the acetal linkage of the THP group, liberating the free pyrazole NH required for kinase hinge-binding.
-
-
Purification:
-
Action: Purify the crude product via flash column chromatography (silica gel, gradient elution of DCM:MeOH, 95:5) to yield pure Cyclopentyl(1H-pyrazol-4-yl)methanol.
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Experimental Protocol: In Vitro Kinase Assay
Once derivatives of Cyclopentyl(1H-pyrazol-4-yl)methanol are synthesized, their biological efficacy must be validated. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to accurately measure
TR-FRET Assay Protocol
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Buffer Preparation:
-
Action: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. -
Causality:
is an essential cofactor that coordinates with ATP in the kinase active site. Brij-35 is a non-ionic detergent that prevents the non-specific adsorption of the kinase to the plastic walls of the microplate, ensuring accurate enzyme concentrations.
-
-
Compound Dilution & Pre-incubation:
-
Action: Serially dilute the test compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Add the target kinase (e.g., CDK2/Cyclin E at 1 nM final concentration) and incubate for 30 minutes at room temperature.
-
Causality: A 30-minute pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the target enzyme before the competitive substrate (ATP) is introduced. Keeping DMSO at
prevents solvent-induced enzyme denaturation.
-
-
Reaction Initiation (The
Rule):-
Action: Initiate the reaction by adding a substrate mix containing ULight-labeled Myelin Basic Protein (MBP) and ATP. Crucial: The ATP concentration must be set exactly to its apparent Michaelis constant (
) for the specific kinase batch. -
Causality: Running the assay at the ATP
ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazole derivatives) while remaining physiologically relevant. If ATP is too high, it will outcompete the inhibitor, yielding artificially weak values.
-
-
Detection and Validation:
-
Action: After 60 minutes, stop the reaction by adding EDTA (to chelate
). Add a Europium-labeled anti-phospho-MBP antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm). Include Staurosporine as a positive control. -
Causality: Time-resolved FRET introduces a temporal delay before reading the emission, which completely eliminates short-lived background autofluorescence from the test compounds or plasticware, providing an exceptionally high signal-to-noise ratio.
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Conclusion
Cyclopentyl(1H-pyrazol-4-yl)methanol represents a masterclass in fragment-based and structure-based drug design. By perfectly balancing the hydrogen-bonding requirements of kinase hinge regions with the entropic advantages of a conformationally restricted hydrophobic ring, this compound provides medicinal chemists with an ideal starting point for developing highly selective, potent therapeutics. As the demand for targeted kinase inhibitors in oncology and neurodegeneration grows, the utilization of this privileged pyrazole-methanol scaffold will undoubtedly continue to expand.
